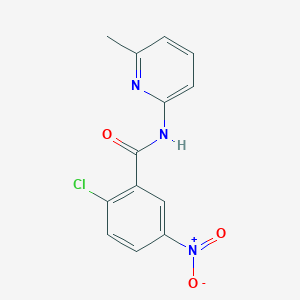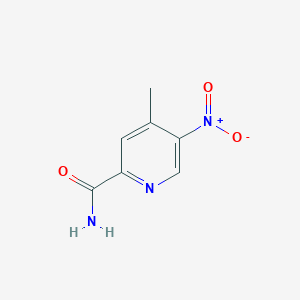
4-Methyl-5-nitropicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
4-Methyl-5-nitropicolinamide derivatives, specifically hydrazones, have been synthesized and evaluated for their antimicrobial activity. One compound, 3b, showed significant activity against Gram-positive bacteria and is identified as a starting point for antimicrobial drug optimization. Another derivative, 4a, containing nitrofuran systems, showed high tuberculostatic activity, suggesting its potential as a guiding structure for new anti-tuberculosis drugs (Gobis et al., 2022).
Hypoxia-Selective Cytotoxicity
The 4-alkylamino-5-nitroquinolines (5NQs) series, including derivatives of this compound, show selective toxicity under hypoxic conditions in cell culture, with varying degrees. These compounds are studied for their potential as bioreductive drugs, particularly in the context of hypoxia-selective cytotoxicity, which is relevant for cancer treatment strategies (Siim et al., 1994).
Radiolytic and Metabolic Reduction
Another study investigates the metabolic and radiolytic reduction of 4-alkylamino-5-nitroquinoline derivatives, focusing on their relationship to hypoxia-selective cytotoxicity. This research provides insights into the mechanisms of drug activation and toxicity under different oxygen levels, which is crucial for understanding the therapeutic potential of these compounds (Siim et al., 1994).
Antitumor Agents
A series of 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives, closely related to this compound, have been synthesized and evaluated as potential antitumor agents. These compounds have demonstrated effectiveness in inhibiting the proliferation of human cancer cell lines and show promise in slowing down the progression of cancer cells (Meng et al., 2021).
Corrosion Inhibition
Compounds based on the 8-hydroxyquinoline moiety, related to this compound, have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid. These findings are significant for industrial applications where corrosion prevention is crucial (Rbaa et al., 2019).
Electrosynthesis Studies
The electroreduction of methyl 5-nitro-4-oxopentanate, a compound structurally similar to this compound, has been studied for the production of 5-amino-4-oxopentanoic acid hydrochloride. This research contributes to the field of electrochemistry, especially in the context of synthesizing valuable chemical intermediates (Konarev et al., 2007).
properties
IUPAC Name |
4-methyl-5-nitropyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBIFKVVEZHLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

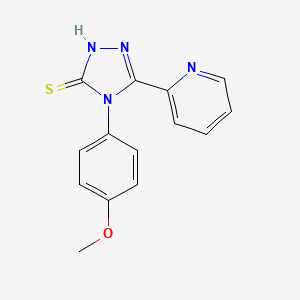

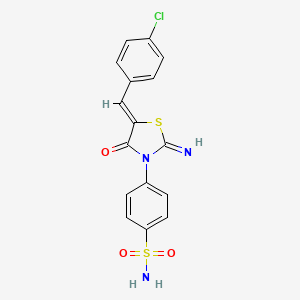
![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)
![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)
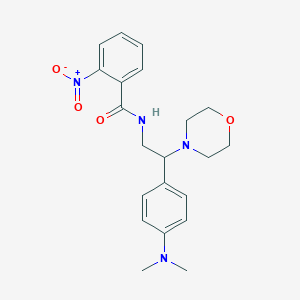
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2416592.png)
![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)
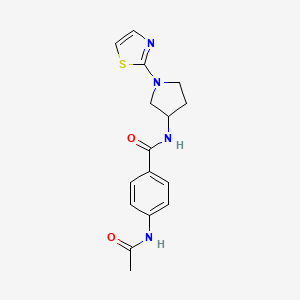
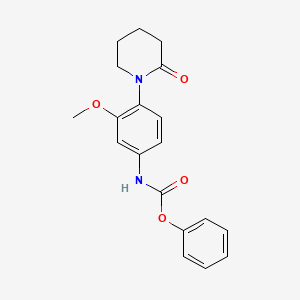
![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)
